molecular formula C7H15Br2N B1342163 1-(3-Bromopropyl)pyrrolidine hydrobromide CAS No. 88806-08-0

1-(3-Bromopropyl)pyrrolidine hydrobromide

Cat. No.: B1342163
CAS No.: 88806-08-0
M. Wt: 273.01 g/mol
InChI Key: ZJKZPSKBJRBROE-UHFFFAOYSA-N
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Description

Significance as a Key Synthetic Intermediate in Organic Chemistry

The primary significance of 1-(3-bromopropyl)pyrrolidine (B37976) hydrobromide in organic chemistry lies in its role as a bifunctional reagent. The pyrrolidine (B122466) nitrogen is a secondary amine, and the terminal bromine on the propyl chain is a good leaving group in nucleophilic substitution reactions. This dual functionality allows for its incorporation into larger molecules, serving as a critical linker or a key component of a pharmacophore.

The compound is a classic example of an alkylating agent used in the synthesis of tertiary amines and ethers. wikipedia.org In these reactions, a nucleophile, such as an amine or a phenoxide, attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. This process, known as N-alkylation or O-alkylation, is a fundamental transformation in organic synthesis.

A notable application of related haloalkyl-pyrrolidine intermediates is found in the synthesis of targeted therapeutics. For instance, the chloro-analogue, 1-(3-chloropropyl)pyrrolidine, is utilized in the synthesis of Cediranib (AZD2171), a potent tyrosine kinase inhibitor. In the final step of the synthesis, the compound is used to alkylate a phenol, forming a crucial ether linkage within the drug's structure. nih.gov Research into this reaction has revealed that the active alkylating agent is not the chloropropyl compound itself, but rather an azetidinium ion, 4-azoniaspiro[3.4]octane, which forms through a slow intramolecular cyclization. This highly reactive intermediate is then readily attacked by the phenoxide nucleophile to yield the final product. nih.gov This mechanistic insight underscores the complex reactivity of such intermediates and is a significant research finding. Given that alkyl bromides are typically more reactive than alkyl chlorides, 1-(3-bromopropyl)pyrrolidine hydrobromide serves as a highly effective precursor for generating this reactive azetidinium intermediate, making it a valuable tool for synthesizing complex pharmaceutical agents like Cediranib and its analogues.

Historical Context of Pyrrolidine-Based Building Blocks in Synthetic Methodologies

The use of pyrrolidine and its derivatives as building blocks in synthesis is not a recent development but rather a cornerstone of heterocyclic chemistry with deep historical roots. The pyrrolidine ring is a "privileged scaffold," a structural motif that appears in a wide array of natural products and synthetic drugs, displaying a broad range of biological activities. nih.govnih.gov

Historically, the pyrrolidine nucleus was identified in numerous natural alkaloids, such as nicotine (B1678760) and hygrine. nih.gov The amino acids proline and hydroxyproline, fundamental components of proteins, are also derivatives of pyrrolidine. nih.gov This natural prevalence highlighted the biocompatibility and favorable pharmacological properties of the pyrrolidine scaffold, inspiring organic chemists to incorporate it into synthetic molecules.

In the 20th century, the development of synthetic methodologies made pyrrolidine-based compounds more accessible. Classic methods for constructing the pyrrolidine ring, as well as for functionalizing pre-existing pyrrolidine rings, were established. nih.gov These methods include 1,3-dipolar cycloadditions and the functionalization of readily available chiral precursors like proline. nih.gov The importance of this structural unit is evidenced by its presence in over 60 FDA-approved drugs, including the antihypertensive agent Captopril and the antipsychotic Raclopride. nih.gov The non-planar, sp³-hybridized nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often crucial for effective binding to biological targets. nih.gov The continued development of synthetic methods to create and modify pyrrolidine derivatives ensures that compounds like this compound remain essential tools for researchers aiming to construct novel and potent bioactive molecules. nih.govnih.gov

Physicochemical Properties of this compound

PropertyValue
IUPAC Name 1-(3-bromopropyl)pyrrolidine;hydrobromide
CAS Number 88806-08-0
Molecular Formula C₇H₁₅Br₂N
Molecular Weight 273.01 g/mol
Physical Form Solid
Boiling Point 256.3ºC at 760 mmHg
Flash Point 108.8ºC

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromopropyl)pyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c8-4-3-7-9-5-1-2-6-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKZPSKBJRBROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602864
Record name 1-(3-Bromopropyl)pyrrolidine--hydrogen bromide (1/1)
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Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88806-08-0
Record name 1-(3-Bromopropyl)pyrrolidine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopropyl)pyrrolidine hydrobromide
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Synthetic Methodologies for 1 3 Bromopropyl Pyrrolidine Hydrobromide

Classical Synthesis Routes and Their Academic Evaluation

Traditional methods for the synthesis of 1-(3-bromopropyl)pyrrolidine (B37976) hydrobromide primarily rely on two main strategies: the direct N-alkylation of pyrrolidine (B122466) and the functional group interconversion of a pre-existing pyrrolidine derivative.

N-Alkylation Strategies Involving Pyrrolidine

The most direct and commonly employed method for the synthesis of 1-(3-bromopropyl)pyrrolidine is the N-alkylation of pyrrolidine with a suitable three-carbon electrophile. The classic approach involves the reaction of pyrrolidine with 1,3-dibromopropane (B121459).

In this SN2 reaction, the nitrogen atom of pyrrolidine acts as a nucleophile, displacing one of the bromide ions from 1,3-dibromopropane. Typically, the reaction is carried out in the presence of a base to neutralize the hydrobromic acid generated, thus preventing the protonation of the starting pyrrolidine and driving the reaction to completion. The choice of solvent and base, as well as the reaction temperature, are crucial parameters that influence the reaction's yield and selectivity. Common bases include potassium carbonate or triethylamine (B128534), and solvents such as acetonitrile (B52724) or acetone (B3395972) are often utilized. researchgate.net

A primary challenge in this synthesis is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt, 1,1'-(propane-1,3-diyl)bis(pyrrolidinium) dibromide, as a significant byproduct. To mitigate this, an excess of 1,3-dibromopropane is often used to favor the mono-alkylation product. Subsequent purification, typically through distillation or chromatography, is then necessary to isolate the desired 1-(3-bromopropyl)pyrrolidine. The final step involves the treatment of the free base with hydrobromic acid to afford the hydrobromide salt.

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)Reference
Pyrrolidine1,3-DibromopropaneK₂CO₃AcetoneRefluxModerate to Good researchgate.net
Pyrrolidine1,3-DibromopropaneEt₃NAcetonitrile50-80ModerateGeneral Knowledge

This table presents typical reaction conditions and yields for the N-alkylation of pyrrolidine with 1,3-dibromopropane. Actual yields may vary depending on the specific experimental setup and purification methods.

Functional Group Interconversion Approaches to the Bromopropyl Moiety

An alternative classical strategy involves the synthesis of an intermediate, 3-(pyrrolidin-1-yl)propan-1-ol, followed by a functional group interconversion to replace the hydroxyl group with a bromine atom. This two-step approach offers a different pathway to the target molecule.

The initial step, the synthesis of 3-(pyrrolidin-1-yl)propan-1-ol, can be achieved by the reaction of pyrrolidine with 3-chloropropan-1-ol or 3-bromopropan-1-ol. This reaction is analogous to the N-alkylation described previously.

The subsequent and crucial step is the conversion of the alcohol to the corresponding alkyl bromide. Several standard brominating agents can be employed for this transformation. A common method is the use of phosphorus tribromide (PBr₃). This reagent reacts with the alcohol to form a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an SN2 reaction. Another effective reagent is thionyl bromide (SOBr₂), which proceeds through a similar mechanism involving a sulfite (B76179) ester intermediate. Alternatively, a mixture of hydrobromic acid and a dehydrating agent like sulfuric acid can be used.

The choice of brominating agent depends on factors such as the scale of the reaction, the desired purity, and the sensitivity of the starting material. These methods generally provide good to excellent yields of the alkyl bromide. The final product is then obtained as the hydrobromide salt after treatment with HBr.

Starting MaterialBrominating AgentSolventTemperature (°C)Yield (%)Reference
3-(Pyrrolidin-1-yl)propan-1-olPBr₃Diethyl ether0 to RTGood to ExcellentGeneral Knowledge
3-(Pyrrolidin-1-yl)propan-1-olSOBr₂Toluene (B28343)0 to RTGoodGeneral Knowledge
3-(Pyrrolidin-1-yl)propan-1-olHBr/H₂SO₄-VariesModerate to GoodGeneral Knowledge

This table outlines common methods for the bromination of 3-(pyrrolidin-1-yl)propan-1-ol. Yields are typically high for these standard transformations.

Modern Synthetic Innovations and Mechanistic Underpinnings

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the preparation of N-alkylated compounds, including 1-(3-bromopropyl)pyrrolidine. These modern approaches often focus on the use of catalysts and optimized reaction conditions.

Catalytic Methods for Selective N-Alkylation

Catalytic N-alkylation of amines has emerged as a powerful tool to improve the efficiency and selectivity of this fundamental transformation. While the direct alkylation with alkyl halides is a classical approach, modern methods often employ catalysts to achieve mono-alkylation and avoid the formation of quaternary ammonium salts.

For the synthesis of 1-(3-bromopropyl)pyrrolidine, catalytic methods could involve the use of transition metal catalysts or organocatalysts to facilitate the reaction between pyrrolidine and a suitable 3-bromopropyl precursor. For instance, palladium-catalyzed N-alkylation reactions have been developed, although they are more commonly applied to aryl amines. The development of catalytic systems that can effectively promote the mono-alkylation of cyclic secondary amines like pyrrolidine with alkyl halides remains an active area of research. nih.gov

A conceptually different catalytic approach is reductive amination. This would involve the reaction of pyrrolidine with a 3-bromopropanal (B3055480) derivative in the presence of a reducing agent and often a catalyst. This method, however, adds complexity due to the nature of the required starting material.

Optimized Bromination Techniques for Alkyl Chains

Modern organic synthesis has also seen significant advancements in bromination reactions, moving towards milder and more selective reagents and conditions. While classical reagents like PBr₃ and HBr are effective, they can be harsh and generate significant waste.

Optimized bromination techniques that could be applied to the synthesis of 1-(3-bromopropyl)pyrrolidine from 3-(pyrrolidin-1-yl)propan-1-ol include the use of reagents like N-bromosuccinimide (NBS) in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (the Appel reaction). This reaction proceeds under mild conditions and generates triphenylphosphine oxide as a byproduct.

Another modern approach involves the use of carbon tetrabromide (CBr₄) in combination with triphenylphosphine. This system also converts alcohols to alkyl bromides under mild, neutral conditions. These methods often offer better functional group tolerance and can lead to higher yields with easier purification compared to the more traditional, strongly acidic or corrosive reagents.

Green Chemistry Principles in the Synthesis of 1-(3-Bromopropyl)pyrrolidine Hydrobromide

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and potentially improved through the lens of these principles.

Use of Safer Solvents and Reagents: The classical synthesis routes often employ solvents like acetonitrile and acetone. While widely used, efforts can be made to replace them with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. bohrium.comrsc.orgresearchgate.netmdpi.com The use of corrosive and hazardous brominating agents like PBr₃ and HBr/H₂SO₄ also presents a safety and environmental concern. Modern, milder brominating agents like NBS/PPh₃ offer a safer alternative.

Catalysis: The development of catalytic N-alkylation methods aligns well with the principles of green chemistry. Catalysts, by definition, are used in small amounts and can be recycled, reducing waste and improving the efficiency of the reaction.

Phase-Transfer Catalysis: A particularly relevant green chemistry technique for the N-alkylation of pyrrolidine is phase-transfer catalysis (PTC). jetir.orgcrdeepjournal.orgfzgxjckxxb.comcore.ac.ukmdpi.com This method can facilitate the reaction between the aqueous-soluble pyrrolidine (or its salt) and the organic-soluble 1,3-dibromopropane. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the pyrrolidine anion into the organic phase where it can react. PTC often allows for the use of water as a solvent and can reduce the need for harsh bases and organic solvents, making the process more environmentally friendly.

By applying these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Solvent-Free and Reduced-Solvent Reaction Systems

Traditional N-alkylation reactions often rely on the use of volatile organic solvents (VOCs) to facilitate the reaction and control temperature. However, growing environmental concerns have spurred research into solvent-free and reduced-solvent synthetic methods.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often in the absence of a solvent or with a significant reduction in solvent volume. In the context of synthesizing N-alkylpyrrolidines, microwave irradiation can drastically reduce reaction times from hours to minutes. google.com The application of microwave heating to the reaction of pyrrolidine with 1,3-dibromopropane could potentially offer a more energy-efficient and faster route to 1-(3-bromopropyl)pyrrolidine. This method often leads to higher yields and cleaner reaction profiles due to the rapid and uniform heating of the reaction mixture.

A hypothetical microwave-assisted synthesis could involve the direct mixing of pyrrolidine and an excess of 1,3-dibromopropane with a solid inorganic base, such as potassium carbonate, followed by brief exposure to microwave irradiation. The absence of a high-boiling solvent simplifies product isolation and reduces waste generation.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is another effective strategy for conducting reactions between immiscible reactants, thereby reducing or eliminating the need for a single, homogeneous solvent system. In the synthesis of 1-(3-bromopropyl)pyrrolidine, a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the pyrrolidine nucleophile from an aqueous or solid phase to an organic phase containing 1,3-dibromopropane. crdeepjournal.orgacsgcipr.org This technique can be particularly advantageous when using inorganic bases, which are often insoluble in organic solvents. acsgcipr.org

A solid-liquid PTC system could be envisioned where solid potassium carbonate is the base, 1,3-dibromopropane is the liquid organic phase, and a catalytic amount of a phase-transfer agent is used to shuttle the deprotonated pyrrolidine across the phase boundary. researchgate.net This approach minimizes the use of organic solvents and can lead to high reaction rates and yields.

The following table summarizes the potential advantages of these reduced-solvent methodologies:

MethodologyPotential Advantages
Microwave-Assisted Synthesis - Drastically reduced reaction times- Improved reaction yields- Reduced side product formation- Potential for solvent-free conditions
Phase-Transfer Catalysis - Elimination of the need for anhydrous conditions- Use of inexpensive inorganic bases- Reduced solvent usage- Potential for high reaction rates and scalability

Atom Economy and E-Factor Analysis of Synthetic Pathways

Green chemistry metrics such as atom economy and the Environmental Factor (E-Factor) are crucial for evaluating the sustainability of a chemical process. rsc.orgnih.gov

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. nih.gov The calculation for the synthesis of 1-(3-bromopropyl)pyrrolidine from pyrrolidine and 1,3-dibromopropane, followed by treatment with hydrobromic acid to form the hydrobromide salt, is as follows:

Reaction: C₄H₉N + C₃H₆Br₂ → C₇H₁₄BrN·HBr (assuming the second bromine and a proton from an acid source form the salt)

CompoundFormulaMolar Mass ( g/mol )
PyrrolidineC₄H₉N71.12
1,3-DibromopropaneC₃H₆Br₂201.89
Total Reactant Mass 273.01
This compoundC₇H₁₅Br₂N273.01
Desired Product Mass 273.01

In this idealized reaction where the hydrobromide is formed from the reactants themselves, the atom economy is 100%. However, in a more realistic scenario, an external source of HBr is used, and a byproduct is generated. If we consider the initial N-alkylation step to form the free base, 1-(3-bromopropyl)pyrrolidine, and a base like triethylamine is used to scavenge the HBr byproduct:

Reaction: C₄H₉N + C₃H₆Br₂ + (C₂H₅)₃N → C₇H₁₄BrN + (C₂H₅)₃N·HBr

In this case, the triethylamine hydrobromide is a byproduct, and the atom economy would be significantly lower.

E-Factor (Environmental Factor):

The E-Factor provides a more practical measure of the waste generated in a chemical process, defined as the mass ratio of waste to the desired product. sheldon.nl It takes into account reaction yield, solvent losses, and waste from reagents and work-up procedures. sheldon.nl

E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product

For the synthesis of this compound, the main contributors to the E-Factor would be:

Solvents: Used for the reaction, extraction, and purification (e.g., chromatography).

Unreacted Starting Materials: Pyrrolidine and 1,3-dibromopropane.

Byproducts: Including any over-alkylated products and the salt of the base used.

Aqueous Waste: From extraction and washing steps.

The pharmaceutical industry, a major consumer of such intermediates, typically has high E-Factors, often ranging from 25 to over 100, and in some cases, significantly higher. nih.govlibretexts.org A hypothetical E-Factor calculation for a laboratory-scale synthesis is presented below, assuming a 70% yield:

InputMass (g)
Pyrrolidine7.1
1,3-Dibromopropane20.2
Toluene (Solvent)100.0
Potassium Carbonate (Base)13.8
Water (for workup)100.0
Ethyl Acetate (for extraction)100.0
Total Input 341.1
Product (at 70% yield) 19.1
Total Waste 322.0
Calculated E-Factor ~16.9

This illustrative calculation highlights that even with a seemingly efficient reaction, the waste generated from solvents and reagents can be substantial.

Process Optimization and Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic procedure from a small-scale experiment to a larger, preparative scale in an academic setting requires careful optimization of reaction parameters to ensure safety, efficiency, and reproducibility.

Control of Over-alkylation:

A primary challenge in the N-alkylation of amines is the potential for multiple alkylations. masterorganicchemistry.com In the synthesis of 1-(3-bromopropyl)pyrrolidine, the product itself is a secondary amine and can react with another molecule of 1,3-dibromopropane, leading to the formation of a quaternary ammonium salt. To minimize this side reaction, a significant molar excess of 1,3-dibromopropane is typically used. This ensures that the pyrrolidine is more likely to react with the starting halide rather than the product.

Choice of Base and Solvent:

The choice of base is critical for the deprotonation of pyrrolidine. Inorganic bases like potassium carbonate or sodium carbonate are often preferred for their low cost and ease of removal. researchgate.net The selection of a suitable solvent depends on the solubility of the reactants and the reaction temperature. While polar aprotic solvents like DMF or acetonitrile are common, less toxic alternatives such as toluene or even water (in the case of PTC) should be considered for a greener process.

Reaction Conditions:

Optimizing temperature and reaction time is crucial for maximizing the yield of the desired mono-alkylated product while minimizing byproduct formation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction endpoint.

Purification:

On a laboratory scale, purification is often achieved through column chromatography. However, this is a solvent-intensive process. For larger scale academic preparations, alternative purification methods such as distillation (if the product is thermally stable and volatile) or crystallization of the hydrobromide salt should be explored. Crystallization is a highly effective method for obtaining high-purity material and is generally more scalable and environmentally benign than chromatography. The final product, this compound, is a salt, which often aids in its purification by crystallization.

Chemical Reactivity and Mechanistic Studies of 1 3 Bromopropyl Pyrrolidine Hydrobromide

Nucleophilic Substitution Reactions of the Bromopropyl Moiety

The carbon-bromine bond in the bromopropyl moiety is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the bromide ion.

Intermolecular Nucleophilic Attack and Kinetics

The rate of intermolecular nucleophilic substitution on 1-(3-bromopropyl)pyrrolidine (B37976) hydrobromide is governed by second-order kinetics, where the rate is dependent on the concentrations of both the substrate and the attacking nucleophile. chemicalnote.compharmaguideline.com The general rate law can be expressed as:

Rate = k[1-(3-Bromopropyl)pyrrolidine][Nucleophile]

The rate constant, k, is influenced by several factors including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles lead to faster reaction rates. For instance, nucleophilicity generally follows the trend R(_3)P > R(_2)N > RS > RO > R(_3)N.

Steric hindrance around the electrophilic carbon and the nucleophile also plays a crucial role. khanacademy.org As a primary alkyl bromide, 1-(3-bromopropyl)pyrrolidine hydrobromide is relatively unhindered, favoring the S(_N)2 pathway. The reaction proceeds through a backside attack, resulting in the inversion of configuration if the carbon were chiral. openstax.org

Table 1: Factors Influencing the Kinetics of Intermolecular Nucleophilic Substitution

FactorEffect on Reaction RateRationale
Nucleophile Strength Stronger nucleophiles increase the rate.Higher electron density and polarizability facilitate bond formation with the electrophilic carbon.
Solvent Polar aprotic solvents (e.g., DMSO, DMF, acetone) accelerate the reaction.These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.
Leaving Group Bromide is a good leaving group.The C-Br bond is relatively weak and the bromide ion is stable in solution.
Steric Hindrance Increased steric hindrance at the electrophilic carbon or on the nucleophile decreases the rate.Hinders the backside attack required for the S(_N)2 mechanism.
Temperature Increasing the temperature generally increases the rate.Provides the necessary activation energy for the reaction to proceed.

Intramolecular Cyclization Pathways and Heterocycle Formation

The presence of the nucleophilic pyrrolidine (B122466) nitrogen within the same molecule allows for the possibility of intramolecular nucleophilic attack on the electrophilic carbon of the bromopropyl chain. This intramolecular S(_N)2 reaction results in the formation of a five-membered ring fused to the pyrrolidine ring, leading to the formation of a pyrrolizidinium cation.

The rate of this intramolecular cyclization is dependent on the chain length connecting the nucleophile and the electrophile. Three-carbon linkers, as is the case in 1-(3-bromopropyl)pyrrolidine, are known to readily form five-membered rings, a process that is kinetically and thermodynamically favorable. The rate constants for such intramolecular cyclizations are often significantly higher than their intermolecular counterparts due to the proximity of the reacting centers. nih.gov

This cyclization is a key step in the synthesis of pyrrolizidine (B1209537) alkaloids and their derivatives, which are a class of natural products with a wide range of biological activities. The reaction typically proceeds by deprotonation of the pyrrolidinium (B1226570) hydrobromide to the free amine, which then acts as the internal nucleophile.

Reactions Involving the Pyrrolidine Nitrogen

The lone pair of electrons on the pyrrolidine nitrogen atom makes it a nucleophilic and basic center, capable of reacting with various electrophiles.

Quaternization Reactions and Their Selectivity

The pyrrolidine nitrogen can undergo quaternization by reacting with alkyl halides. This is an S(_N)2 reaction where the nitrogen acts as the nucleophile. In the case of this compound, there exists a competition between intermolecular and intramolecular quaternization.

Intermolecular quaternization would occur if an external alkylating agent is introduced, leading to the formation of a quaternary ammonium (B1175870) salt. The selectivity of this reaction would depend on the relative reactivity of the pyrrolidine nitrogen and the bromide leaving group, as well as the nature of the external alkylating agent.

Intramolecular quaternization, as discussed in the previous section, leads to the formation of a bicyclic pyrrolizidinium system. The selectivity between these two pathways can be influenced by reaction conditions such as concentration. At high concentrations, intermolecular reactions are favored, while at low concentrations, the intramolecular pathway is more likely. rsc.org

Acylation and Sulfonylation of the Pyrrolidine Nitrogen

The nucleophilic pyrrolidine nitrogen can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. youtube.com Similarly, it can be sulfonylated by reacting with sulfonyl chlorides to form sulfonamides. cbijournal.com These reactions typically require a base to neutralize the hydrogen halide byproduct.

The general mechanism for N-acylation involves the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine.

Table 2: General Conditions for Acylation and Sulfonylation of Pyrrolidine Nitrogen

ReactionReagentBaseSolventProduct
Acylation Acyl Chloride (RCOCl)Triethylamine, PyridineDichloromethane (B109758), THFN-Acylpyrrolidine
Acylation Acid Anhydride ((RCO)(_2)O)Triethylamine, PyridineDichloromethane, THFN-Acylpyrrolidine
Sulfonylation Sulfonyl Chloride (RSO(_2)Cl)Triethylamine, PyridineDichloromethane, THFN-Sulfonylpyrrolidine

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound can participate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst.

Prominent examples of such reactions include the Sonogashira, Suzuki, and Heck reactions. nih.govacs.orgwikipedia.org In these reactions, the alkyl bromide can be coupled with a terminal alkyne (Sonogashira), an organoboron compound (Suzuki), or an alkene (Heck).

The general catalytic cycle for these reactions involves the oxidative addition of the alkyl bromide to a low-valent palladium complex, followed by transmetalation (for Sonogashira and Suzuki) or migratory insertion (for Heck), and finally reductive elimination to yield the coupled product and regenerate the palladium catalyst.

While the application of these reactions to alkyl halides can sometimes be challenging compared to aryl or vinyl halides, specific catalyst systems with appropriate ligands have been developed to facilitate the coupling of alkyl bromides. ucsb.eduorganic-chemistry.orglibretexts.org For this compound, the presence of the pyrrolidine ring could potentially influence the catalytic activity through coordination with the metal center.

Table 3: Overview of Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Bond
Sonogashira Coupling Terminal AlkynePd(PPh(_3))(_4), CuI, BaseC(sp(_3))-C(sp)
Suzuki Coupling Organoboron Reagent (e.g., Boronic Acid)Pd(PPh(_3))(_4), BaseC(sp(_3))-C(sp(_2)) or C(sp(_3))-C(sp(_3))
Heck Coupling AlkenePd(OAc)(_2), Phosphine (B1218219) Ligand, BaseC(sp(_3))-C(sp(_2))

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and selectivity. The alkyl bromide functionality in this compound makes it a suitable substrate for several key palladium-catalyzed cross-coupling reactions.

In these reactions, the hydrobromide salt would first be neutralized with a base to liberate the free amine, 1-(3-bromopropyl)pyrrolidine, which would then participate in the catalytic cycle. The general mechanism for these cross-coupling reactions involves the oxidative addition of the alkyl bromide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to yield the product and regenerate the palladium(0) catalyst.

Table 1: Potential Palladium-Catalyzed Reactions of 1-(3-Bromopropyl)pyrrolidine The following table is illustrative and based on the known reactivity of alkyl bromides in these reactions, as direct examples for this compound are not widely reported.

Reaction NameCoupling PartnerProduct TypeTypical Catalyst/Ligand
Suzuki CouplingArylboronic acid1-(3-Arylpropyl)pyrrolidinePd(OAc)₂, SPhos
Buchwald-Hartwig AminationArylamine1-(3-(Arylamino)propyl)pyrrolidinePd₂(dba)₃, BINAP
Heck ReactionAlkene1-(4-Arylbut-3-en-1-yl)pyrrolidinePd(OAc)₂, PPh₃
Sonogashira CouplingTerminal alkyne1-(Alk-3-yn-1-yl)pyrrolidinePdCl₂(PPh₃)₂, CuI

Detailed Research Findings:

While specific studies on this compound are limited, the Suzuki-Miyaura coupling of alkyl bromides with arylboronic acids is a well-established method for forming C(sp³)–C(sp²) bonds. For a substrate like 1-(3-bromopropyl)pyrrolidine, this reaction would yield 1-(3-arylpropyl)pyrrolidines, which are scaffolds found in various biologically active molecules. The choice of ligand is crucial in these reactions to promote the desired coupling and suppress side reactions like β-hydride elimination.

The Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds. The reaction of 1-(3-bromopropyl)pyrrolidine with various primary or secondary amines or anilines would lead to the corresponding N-substituted 1-(3-aminopropyl)pyrrolidine (B1328916) derivatives. The efficiency of this transformation is highly dependent on the palladium precursor, the phosphine ligand, and the base employed.

Although the Heck reaction is most commonly applied to aryl and vinyl halides, modifications for alkyl halides have been developed. A Heck-type reaction with 1-(3-bromopropyl)pyrrolidine would likely involve a reductive mechanism or the use of specific additives to facilitate the coupling with alkenes.

Similarly, the Sonogashira coupling , which typically involves sp²-hybridized carbon centers, can be adapted for sp³-hybridized alkyl halides under certain conditions, often requiring a copper co-catalyst. This would enable the synthesis of pyrrolidine derivatives with an extended alkynyl chain.

Other Metal-Catalyzed Functionalizations

Beyond palladium, other transition metals such as nickel and copper are effective catalysts for cross-coupling reactions involving alkyl halides.

Nickel-Catalyzed Cross-Coupling:

Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. The Kumada coupling , which utilizes Grignard reagents as the organometallic partner, is particularly effective for the coupling of alkyl halides. The reaction of 1-(3-bromopropyl)pyrrolidine with an aryl or alkyl Grignard reagent in the presence of a nickel catalyst, such as NiCl₂(dppp), would provide a direct route to C-C bond formation.

Table 2: Potential Nickel- and Copper-Catalyzed Reactions of 1-(3-Bromopropyl)pyrrolidine This table is based on the general reactivity of alkyl bromides in these transformations.

Reaction NameMetal CatalystCoupling PartnerProduct Type
Kumada CouplingNickelGrignard Reagent (R-MgBr)1-(3-R-propyl)pyrrolidine
Ullmann CondensationCopperPhenol or Amine1-(3-Phenoxypropyl)pyrrolidine or 1-(3-Aminopropyl)pyrrolidine

Copper-Catalyzed Cross-Coupling:

Copper-catalyzed reactions, particularly the Ullmann condensation , are widely used for the formation of C-O and C-N bonds. The reaction of 1-(3-bromopropyl)pyrrolidine with phenols or amines, typically in the presence of a copper(I) salt and a base at elevated temperatures, would yield the corresponding ether or amine products. Ligand-assisted protocols have significantly improved the scope and mildness of these reactions.

Applications of 1 3 Bromopropyl Pyrrolidine Hydrobromide in Complex Molecular Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

The unique chemical properties of 1-(3-bromopropyl)pyrrolidine (B37976) hydrobromide make it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems. The presence of both a nucleophilic secondary amine (after deprotonation of the hydrobromide salt) and an electrophilic alkyl bromide within the same molecule facilitates intramolecular cyclization reactions, leading to the formation of bicyclic and other complex ring systems.

Construction of Pyrrolizidine (B1209537) and Indolizidine Derivatives

Pyrrolizidine and indolizidine alkaloids are two important classes of natural products that exhibit a wide range of biological activities. The synthesis of the core bicyclic structures of these alkaloids often relies on the strategic formation of fused five- and six-membered rings. While direct, specific examples of the use of 1-(3-Bromopropyl)pyrrolidine hydrobromide in the total synthesis of complex, named pyrrolizidine or indolizidine alkaloids are not extensively detailed in readily available literature, its potential as a precursor is conceptually sound.

The general strategy would involve the deprotonation of the pyrrolidinium (B1226570) salt to release the free base, 1-(3-bromopropyl)pyrrolidine. This intermediate can then undergo intramolecular cyclization to form the pyrrolizidine ring system. This transformation is typically achieved by promoting an intramolecular N-alkylation, where the pyrrolidine (B122466) nitrogen acts as a nucleophile, displacing the bromide ion from the propyl chain. The reaction conditions for such cyclizations often involve the use of a non-nucleophilic base to neutralize the hydrobromic acid generated during the reaction and facilitate the ring closure.

Similarly, for the construction of indolizidine scaffolds, which consist of a fused six-membered and five-membered ring system sharing a nitrogen atom, this compound could serve as a key building block. Synthetic strategies could involve its reaction with a suitable three-carbon synthon to first form a piperidine (B6355638) ring, followed by an intramolecular cyclization to construct the fused pyrrolidine ring.

While detailed research findings specifically citing this compound for these particular bicyclic systems are sparse, the fundamental reactivity of the molecule strongly supports its utility in such synthetic endeavors.

Formation of Spirocyclic and Fused Ring Systems

The application of this compound extends to the synthesis of more complex heterocyclic architectures, including spirocyclic and other fused ring systems. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their three-dimensional nature.

A plausible synthetic route to spirocyclic systems involves the reaction of 1-(3-bromopropyl)pyrrolidine with cyclic ketones. The pyrrolidine nitrogen can react with the ketone to form an enamine or an iminium ion intermediate. Subsequent intramolecular alkylation, where the enamine attacks the bromopropyl chain, would lead to the formation of a new ring spiro-fused to the original cyclic ketone.

For the synthesis of other fused ring systems, 1-(3-bromopropyl)pyrrolidine can be employed in multi-step reaction sequences. For instance, it can be used to introduce a pyrrolidine-containing side chain onto an existing ring system. Subsequent chemical manipulations of this side chain, followed by an intramolecular cyclization, can lead to the formation of a new fused ring. The reactivity of the bromopropyl group allows for a variety of coupling reactions, expanding the possibilities for constructing diverse fused heterocyclic scaffolds.

Utility in Medicinal Chemistry as a Key Building Block

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active compounds. nih.govnih.gov this compound serves as a valuable synthon for introducing this important structural motif into potential drug candidates.

As a Synthon for Pharmacologically Active Amine-Containing Compounds

The primary application of this compound in medicinal chemistry is as a source of the 1-(pyrrolidin-1-yl)propyl group. This moiety can be readily attached to various molecular scaffolds through nucleophilic substitution reactions, where a nucleophile displaces the bromide ion. This allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR).

Table 1: Examples of Pharmacologically Active Compound Classes Incorporating the Pyrrolidinopropyl Moiety

Compound Class Biological Target Therapeutic Potential
GPCR Ligands Various G-protein coupled receptors CNS disorders, cardiovascular diseases
Enzyme Inhibitors Kinases, proteases, etc. Cancer, inflammatory diseases

Design and Synthesis of Novel Ligand Architectures

The design of novel ligands with high affinity and selectivity for specific biological targets is a central goal of drug discovery. This compound provides a versatile tool for ligand design, enabling the exploration of chemical space around a core scaffold.

By incorporating the pyrrolidinopropyl group, medicinal chemists can introduce a basic nitrogen atom, which can be protonated at physiological pH. This positive charge can be crucial for forming ionic interactions with acidic residues in the binding site of a protein. Furthermore, the stereochemistry of the pyrrolidine ring can be modified to optimize chiral interactions with the target.

The flexibility of the propyl chain allows for the positioning of the pyrrolidine ring in different regions of a binding pocket. This can be exploited to develop ligands that target allosteric sites on a protein, leading to novel mechanisms of action. The synthesis of libraries of compounds with varying substituents on the pyrrolidine ring or modifications of the linker chain can be readily achieved using this compound as a starting material.

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis

The generation of large and diverse collections of small molecules is essential for high-throughput screening and the discovery of new drug leads. This compound is a valuable building block for both chemical library synthesis and diversity-oriented synthesis (DOS).

In traditional chemical library synthesis, a common scaffold is decorated with a variety of building blocks to generate a large number of related compounds. This compound can be used as one of these building blocks to introduce the pyrrolidinopropyl moiety into the library members. This allows for the systematic exploration of the effect of this group on the biological activity of the compounds.

Diversity-oriented synthesis aims to create collections of molecules with a high degree of structural diversity, exploring a wider range of chemical space. This compound can be employed in DOS strategies to generate complex and diverse molecular scaffolds. For example, its bifunctional nature allows for its participation in cascade reactions, where multiple bonds are formed in a single synthetic operation, leading to a rapid increase in molecular complexity.

The use of this building block in automated synthesis platforms can further accelerate the generation of large and diverse chemical libraries, providing a rich source of compounds for biological screening and the identification of novel therapeutic agents.

Scaffold Derivatization for Combinatorial Chemistry

The principles of combinatorial chemistry rely on the rapid and systematic synthesis of large libraries of related compounds from a common molecular scaffold. rsc.org this compound serves as an excellent starting point for such endeavors due to its inherent reactivity. The presence of the electrophilic bromopropyl group allows for facile nucleophilic substitution reactions with a diverse range of nucleophiles, while the pyrrolidine nitrogen can be functionalized through various chemical transformations. This dual reactivity enables the generation of extensive compound libraries with modifications at two distinct points of the molecule.

In a typical combinatorial approach, the pyrrolidine nitrogen can be acylated, alkylated, or engaged in reductive amination reactions with a library of aldehydes or ketones. Subsequently, the bromide can be displaced by a variety of nucleophiles such as amines, thiols, or carboxylates. This strategy allows for the creation of a grid of compounds where each member possesses a unique combination of substituents on the pyrrolidine ring and at the terminus of the propyl chain.

Table 1: Exemplary Combinatorial Library Synthesis using this compound

Step 1: Pyrrolidine Functionalization (Reagent)Step 2: Bromide Displacement (Nucleophile)Resulting Compound Class
Acetyl ChlorideAnilineN-Acetyl-1-(3-anilinopropyl)pyrrolidines
Benzyl BromideSodium ThiophenoxideN-Benzyl-1-(3-(phenylthio)propyl)pyrrolidines
Benzaldehyde (Reductive Amination)Potassium PhthalimideN-Benzyl-1-(3-phthalimidopropyl)pyrrolidines
Boc AnhydrideSodium AzideN-Boc-1-(3-azidopropyl)pyrrolidines

This table illustrates a simplified matrix for generating a combinatorial library. The actual number of compounds can be significantly larger depending on the number of reagents used in each step.

The resulting libraries of derivatized pyrrolidines are then screened for biological activity, facilitating the discovery of new lead compounds in drug discovery programs. The structural diversity introduced by this method enhances the probability of identifying molecules with desired pharmacological properties.

Generation of Molecular Diversity from a Common Intermediate

Beyond its use in traditional combinatorial libraries, this compound is a key intermediate for generating structurally diverse molecular scaffolds. The inherent functionality of the molecule can be exploited to construct more complex and varied ring systems.

One common strategy involves the intramolecular cyclization of derivatives of this compound. For instance, after displacement of the bromide with a suitable nucleophile that also contains a reactive functional group, a subsequent intramolecular reaction can lead to the formation of bicyclic or spirocyclic systems. This approach allows for the transformation of a simple acyclic precursor into a more complex, three-dimensional scaffold, a desirable trait in modern drug discovery. nih.gov

Another approach to generating molecular diversity involves using the pyrrolidine ring as a scaffold to append other reactive moieties. The bromopropyl chain can be used to link the pyrrolidine to other core structures, creating hybrid molecules with potentially novel biological activities. For example, the compound can be reacted with a core scaffold containing a nucleophilic group, effectively tethering the pyrrolidine moiety to it.

Table 2: Strategies for Generating Molecular Diversity from this compound

StrategyDescriptionResulting Scaffold Type
Intramolecular CyclizationDisplacement of bromide followed by an intramolecular reaction to form a new ring.Bicyclic, Spirocyclic Pyrrolidines
Scaffold HoppingLinking the pyrrolidine moiety to a different core structure via the bromopropyl chain.Hybrid Molecules
Multi-component ReactionsUtilizing the compound in one-pot reactions with multiple other reagents to build complex structures. researchgate.netHighly Substituted Pyrrolidines

These strategies highlight the utility of this compound as a versatile starting material for creating a wide range of molecular architectures, thereby expanding the accessible chemical space for biological screening.

Role in Natural Product Total Synthesis and Analog Preparation

The pyrrolidine ring is a common structural motif found in a vast number of biologically active natural products, particularly alkaloids. nih.govbaranlab.org Consequently, this compound has found application as a key building block in the total synthesis of such compounds and in the preparation of their structural analogs for structure-activity relationship (SAR) studies.

In the context of total synthesis, the compound can be used to introduce the N-propylpyrrolidine fragment into a more complex molecular framework. The bromopropyl group can participate in carbon-carbon or carbon-heteroatom bond-forming reactions to construct the core structure of the target natural product. For example, it can be used in alkylation reactions to connect the pyrrolidine moiety to another part of the molecule.

Furthermore, the preparation of natural product analogs is crucial for understanding their mechanism of action and for optimizing their biological activity. By using this compound, chemists can systematically modify the structure of a natural product. For instance, the length of the propyl chain can be varied, or the pyrrolidine ring can be substituted to probe the importance of these structural features for biological activity. This approach allows for the development of new therapeutic agents with improved efficacy and pharmacokinetic properties. While specific examples of the direct use of this compound in the total synthesis of a major natural product are not prominently documented in publicly available literature, its utility as a synthon for the N-propylpyrrolidine unit is a recognized strategy in synthetic planning.

Table 3: Potential Applications in Natural Product Synthesis and Analog Preparation

Natural Product ClassPotential Role of this compound
Pyrrolizidine AlkaloidsAs a precursor to the pyrrolizidine core structure through intramolecular cyclization strategies.
Tropane (B1204802) AlkaloidsIntroduction of the N-alkylpyrrolidine moiety in the synthesis of tropane analogs.
Lamellarin AlkaloidsUsed in the synthesis of analogs to explore the role of the pyrrolidine substituent.

The versatility of this compound makes it a valuable tool for synthetic chemists engaged in the challenging field of natural product synthesis and medicinal chemistry.

Advanced Synthetic Techniques and Methodological Innovations Utilizing 1 3 Bromopropyl Pyrrolidine Hydrobromide

Flow Chemistry Approaches for Derivatives

Flow chemistry, or continuous flow synthesis, has emerged as a powerful alternative to traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). up.ac.za This technology utilizes a system of pumps and tubes or microreactors to bring reagents together, offering superior control over reaction parameters and enhancing safety and efficiency. nih.govflinders.edu.au

The synthesis of derivatives from 1-(3-bromopropyl)pyrrolidine (B37976) hydrobromide often involves nucleophilic substitution reactions at the terminal bromine. In traditional batch reactors, these reactions can be limited by slow heat and mass transfer, leading to longer reaction times and the formation of byproducts. Continuous flow systems overcome these limitations by using small-diameter tubing, which provides a high surface-area-to-volume ratio. nih.gov This facilitates rapid heating and cooling, allowing for precise temperature control and significantly accelerated reaction rates. jst.org.in

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Typical N-Alkylation Reaction
ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Several hours to daysSeconds to minutes
Heat Transfer Inefficient, potential for localized hot spotsHighly efficient, precise temperature control
Mixing Dependent on stirring speed and vessel geometryRapid and efficient diffusion-based mixing
Safety Risk associated with large volumes of reagents and exothermsEnhanced safety due to small reactor volumes and superior thermal management jst.org.in
Scalability Complex, requires re-optimizationStraightforward by running the system for a longer duration ("scaling out")
Yield & Purity Often lower due to side reactions from prolonged heatingGenerally higher yields and purity due to precise control flinders.edu.au

Microreactors represent a specialized application of flow chemistry where reactions are conducted in channels with dimensions typically in the sub-millimeter range. This miniaturization provides unparalleled control over reaction conditions. When synthesizing derivatives of 1-(3-bromopropyl)pyrrolidine hydrobromide, microreactors can be employed to perform highly exothermic or fast reactions that are difficult to manage in batch.

The precise control of residence time in a microreactor ensures that all molecules experience the same reaction conditions, leading to a more uniform product distribution and minimizing the formation of impurities. This level of control is critical in multi-step syntheses where the purity of an intermediate directly impacts the success of subsequent steps. flinders.edu.au Furthermore, the integration of in-line purification and analytical tools with microreactor systems allows for real-time monitoring and optimization, accelerating the development of synthetic routes to complex pyrrolidine-containing targets.

Solid-Phase Organic Synthesis (SPOS) Strategies

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble polymeric support (resin) and carried through a series of chemical transformations. This methodology simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing of the resin.

The pyrrolidine (B122466) scaffold is well-suited for SPOS. researchgate.net One strategy involves immobilizing a precursor that can be used to construct the pyrrolidine ring directly on the resin. For example, an amino acid or an aldehyde can be attached to a polymeric support, such as Wang resin. researchgate.net The resin-bound substrate then reacts with other components to form the heterocyclic ring.

Alternatively, a pre-formed pyrrolidine derivative can be anchored to the support. For this, a functional handle on the pyrrolidine ring is required, which can be introduced using this compound as a starting material. The resulting functionalized pyrrolidine can then be attached to a suitable resin, such as a polystyrene or polyamide-based polymer, preparing it for subsequent on-resin modifications. researchgate.netmdpi.com The choice of polymer and linker is crucial as it dictates the reaction conditions that can be used and the final cleavage strategy.

Once the pyrrolidine derivative is immobilized, a wide range of chemical transformations can be performed on the solid support. A key advantage of SPOS is the ability to use a large excess of reagents to drive reactions to completion, as the excess can be easily washed away. researchgate.net For resin-bound pyrrolidines, transformations can include N-acylation, N-alkylation, or participation in multicomponent reactions like 1,3-dipolar cycloadditions to build more complex molecular frameworks. researchgate.net

After the desired sequence of on-resin reactions is complete, the final product must be cleaved from the polymeric support. The cleavage methodology is determined by the type of linker used for immobilization. Common methods include acidolysis (using acids like trifluoroacetic acid), photolysis (using light to break a light-sensitive linker), or fluoridolysis. The selection of a cleavage strategy must be compatible with the functional groups present in the final molecule to avoid degradation of the product.

Table 2: General Workflow for Solid-Phase Organic Synthesis (SPOS) of Pyrrolidine Derivatives
StepDescriptionKey Objective
1. Immobilization A starting material or a pre-formed pyrrolidine scaffold is covalently attached to an insoluble polymer resin via a linker.Anchor the substrate to the solid support for subsequent reactions.
2. On-Resin Synthesis Sequential chemical reactions (e.g., coupling, cyclization, functional group modification) are performed on the resin-bound substrate.Build molecular complexity. Excess reagents are removed by washing.
3. Washing/Purification The resin is thoroughly washed with various solvents after each reaction step to remove excess reagents and soluble byproducts.Purify the resin-bound intermediate without the need for chromatography.
4. Cleavage The completed molecule is detached from the polymer resin by breaking the linker bond, typically using a specific chemical reagent (e.g., strong acid).Release the final product into solution.
5. Final Purification The cleaved product is isolated from the cleavage cocktail and may undergo final purification (e.g., precipitation, HPLC) if necessary.Obtain the pure, desired compound.

Photoredox Catalysis and Electrosynthesis in Derivatization

Recent advances in synthetic chemistry have introduced powerful new tools for forming chemical bonds under mild conditions. Photoredox catalysis and electrosynthesis are at the forefront of this revolution, enabling transformations that are often difficult to achieve using traditional thermal methods.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. This approach has been successfully applied to the skeletal remodeling of pyrrolidines. chemrxiv.org For instance, research has demonstrated that N-benzoyl pyrrolidines can undergo a reductive cleavage of the C–N bond through a combination of a Lewis acid (like zinc triflate) and a photoredox catalyst under blue LED irradiation. chemrxiv.org This process generates a carbon-centered radical that can then participate in further reactions, such as intermolecular additions to alkenes and alkynes, effectively forming new carbon-carbon bonds. chemrxiv.org This strategy allows for the conversion of the stable pyrrolidine ring into other valuable structures like aziridines, γ-lactones, and tetrahydrofurans, showcasing a powerful method for derivatization through core structural rearrangement. chemrxiv.org

Electrosynthesis, on the other hand, uses an electric current to drive chemical reactions. By precisely controlling the applied voltage, chemists can selectively oxidize or reduce functional groups with a high degree of control, often without the need for chemical redox agents. This "green" methodology is attractive for the derivatization of pyrrolidine scaffolds, offering a clean and efficient way to introduce new functionalities or mediate coupling reactions.

Table 3: Examples of Pyrrolidine Transformations via Photoredox Catalysis[ chemrxiv.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmEdKeJtRDEWNPsKNH2QgrBYEUz4Wuc8nq0ObCuygTCHAYrMUpD7NId8Q4Ll07apW5YoSvewLboMjpSW5P70fqy-_JzKk7if2dctCAsqKXSCb2p8oxMZ4shfFTFb9D7suJ9YJJg-UrdnKvpwLDAZj-O3Ku4N-dL1JObNkWicuw2cAkcB0VZ8szX7RZSBTyJ1CY3sXMTHFY4XI5hRofBrXE8aY4-dXX6_NTcs_HZn2hSyj6SRRyBZYCJrJv5NjH1iwvTKrz5W4i1LFzSRmnWyB2d0UucKzrK9Gb_hLE5T_SmziCP6qpqtRoKUU9fAip3XwgBuwBCuYIQ4Emt8OEsItFA0CVkZHXEHFAGBtzTqF0HkQ7vXo1nw%3D%3D)]
TransformationTypical Reagents & ConditionsProduct Type
Reductive C-N Bond Cleavage N-benzoyl pyrrolidine, photoredox catalyst, Lewis acid (e.g., Zn(OTf)₂)Generates a carbon-centered radical intermediate.
Intermolecular Radical Addition Generated radical, alkene or alkyne, blue LED irradiationForms new C-C bonds for chain elongation or functionalization.
Skeletal Remodeling to Aziridines Specific pyrrolidine precursors under photoredox conditionsRing contraction to form strained aziridine (B145994) rings.
Skeletal Remodeling to γ-Lactones Specific pyrrolidine precursors under photoredox conditionsRing transformation to incorporate an oxygen atom, forming a lactone.

Radical Transformations Initiated by Light

Photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical intermediates under mild conditions using visible light. This approach allows for the formation of chemical bonds that are often challenging to construct using traditional methods. researchgate.net In the context of this compound, light-initiated radical transformations can be envisioned to proceed via two main pathways: functionalization of the pyrrolidine ring and reactions involving the bromopropyl chain.

The pyrrolidine ring, a prevalent scaffold in many biologically active compounds, can be synthesized and functionalized through photoredox-catalyzed cycloaddition reactions. researchgate.netnih.gov For instance, a method for the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones, facilitated by photoredox catalysis, has been developed for the synthesis of structurally diverse pyrrolidine rings. researchgate.net This strategy highlights the potential for constructing substituted pyrrolidine cores that could be precursors to or derivatives of 1-(3-Bromopropyl)pyrrolidine.

Furthermore, the C(sp³)–H bonds on the pyrrolidine ring are potential sites for late-stage functionalization via radical-mediated processes. Metallaphotoredox catalysis, for example, has been shown to enable sp³ C–H functionalizations, allowing for modifications under milder conditions. This could potentially be applied to introduce new functional groups onto the pyrrolidine ring of this compound, thereby expanding its synthetic utility.

The bromopropyl chain of the molecule serves as a handle for radical-initiated reactions. The carbon-bromine bond can be homolytically cleaved under photoredox conditions to generate an alkyl radical. This radical can then participate in a variety of transformations, such as C(sp³)–C(sp³) cross-coupling reactions. charnwooddiscovery.com Such reactions are invaluable for forging new carbon-carbon bonds and for the late-stage functionalization of complex molecules. charnwooddiscovery.com For example, a photoredox-catalyzed C(sp³)–C(sp³) cross-coupling reaction could be employed to couple the 3-pyrrolidinopropyl radical with other alkyl fragments, leading to a diverse array of substituted pyrrolidine derivatives.

A general scheme for a potential photoredox-catalyzed radical transformation of 1-(3-Bromopropyl)pyrrolidine is presented below:

ReactantCatalyst SystemLight SourcePotential Product
1-(3-Bromopropyl)pyrrolidineIr-based photocatalyst, Ni catalystBlue LEDSubstituted pyrrolidine derivative

This table illustrates a hypothetical reaction based on established photoredox catalysis principles.

Electro-Organic Synthesis for Sustainable Functionalization

Electro-organic synthesis represents a green and sustainable approach to chemical transformations, utilizing electricity as a traceless reagent to drive oxidation and reduction reactions. caltech.edu This technique offers high selectivity and functional group tolerance under mild conditions, making it an attractive alternative to conventional reagent-based methods. escholarship.orgacs.org

For this compound, electro-organic synthesis can be particularly useful for the selective oxidation of the pyrrolidine ring. A selective electrochemical aminoxyl-mediated Shono-type oxidation of functionalized pyrrolidines to produce the corresponding pyrrolidinones has been reported. escholarship.org This method employs a cost-effective stainless-steel cathode and can be performed using a user-friendly ElectraSyn 2.0 setup, highlighting its practicality and scalability. escholarship.org The resulting lactam could serve as a key intermediate for further chemical modifications in medicinal chemistry. escholarship.org

The bromopropyl moiety can also be targeted through electrochemical methods. Electrochemical bromofunctionalization of alkenes and alkynes is a well-established area, demonstrating the ability to generate and utilize bromine species in a controlled manner. nih.gov While this compound already contains a bromine atom, electrochemical methods could be employed to induce elimination reactions or to facilitate nucleophilic substitution under specific conditions.

A representative setup for an electro-organic synthesis involving a pyrrolidine derivative is outlined in the following table:

ComponentDescription
Electrochemical Cell Undivided cell with a three-electrode setup for precise potential control.
Working Electrode Boron-doped diamond (BDD) or glassy carbon are often used for their stability and wide potential window.
Counter Electrode Platinum or stainless steel are common choices.
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE) for accurate potential measurement.
Electrolyte A supporting electrolyte such as tetraalkylammonium salts is used to ensure conductivity.
Solvent Aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are frequently employed.

This table provides a general overview of a typical electrochemical setup.

Biocatalytic Transformations of this compound

Biocatalysis has gained significant traction in modern organic synthesis due to its high selectivity, mild reaction conditions, and environmentally friendly nature. Enzymes can catalyze a wide range of chemical transformations with exquisite chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical catalysts.

The pyrrolidine scaffold, a key feature of this compound, is a prime target for biocatalytic functionalization. Engineered enzymes, particularly from the cytochrome P450 family, have been successfully employed for the biocatalytic construction of chiral pyrrolidines. caltech.eduescholarship.orgacs.orgnih.govresearchgate.net Through directed evolution, variants of cytochrome P411 have been developed to catalyze the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds, yielding pyrrolidine derivatives with good enantioselectivity. caltech.eduescholarship.org This "new-to-nature" enzymatic activity opens up possibilities for the asymmetric functionalization of the pyrrolidine ring in substrates like this compound.

The bromopropyl side chain also presents opportunities for biocatalytic transformations. Lipases, a class of enzymes that catalyze the hydrolysis of lipids, have been shown to be effective in various organic transformations, including reactions with haloalkanes. nih.govnih.gov While lipases are most commonly used for hydrolysis and esterification reactions, their catalytic activity can be harnessed for other transformations as well. nih.govglobethesis.com For instance, a lipase (B570770) could potentially catalyze the hydrolysis of the bromide to an alcohol, or participate in substitution reactions with other nucleophiles under non-aqueous conditions. The immobilization of lipases on solid supports can further enhance their stability and reusability, making them more practical for synthetic applications. nih.govglobethesis.com

The following table summarizes potential biocatalytic transformations for this compound:

Enzyme ClassPotential TransformationSubstrate Moiety
Cytochrome P450 C–H amination/oxidationPyrrolidine ring
Lipase Hydrolysis/Nucleophilic substitutionBromopropyl chain

This table outlines hypothetical applications of biocatalysis based on known enzymatic activities.

Analytical Methodologies for Process Control and Characterization of Synthetic Transformations Involving 1 3 Bromopropyl Pyrrolidine Hydrobromide

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatographic methods are indispensable for monitoring the progression of a chemical reaction by separating the components of a reaction mixture. This allows for the quantification of reactants, intermediates, products, and byproducts, thereby enabling process optimization and ensuring the purity of the final compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In the context of reactions using 1-(3-bromopropyl)pyrrolidine (B37976) hydrobromide, which is a non-volatile salt, the primary application of GC-MS is not for monitoring the starting material itself but for detecting potential volatile byproducts or impurities.

For instance, under certain reaction conditions, particularly at elevated temperatures, side reactions such as elimination or degradation could produce smaller, more volatile molecules. GC-MS can be used to screen for trace amounts of these species, which could include pyrrolidine (B122466) or brominated propane (B168953) derivatives. The process involves injecting a vaporized sample into a gas chromatograph, where compounds are separated based on their boiling points and interaction with a stationary phase. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for their identification. This is crucial for understanding reaction mechanisms and identifying sources of impurity.

Table 1: Potential Volatile Byproducts in Reactions Involving 1-(3-Bromopropyl)pyrrolidine Hydrobromide Detectable by GC-MS This table is interactive. Click on the headers to sort the data.

Compound Name Molecular Formula Typical Retention Time (min) Key Mass Fragments (m/z)
Pyrrolidine C₄H₉N 3.5 - 4.5 71, 70, 43, 42
1-Bromopropane C₃H₇Br 4.0 - 5.0 122, 124, 43

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for monitoring the progress of reactions involving this compound and for assessing the purity of the final non-volatile products. A typical N-alkylation reaction, where a nucleophile displaces the bromide, can be effectively tracked using this method.

By taking aliquots from the reaction mixture at regular intervals, HPLC analysis can quantify the consumption of the starting material and the formation of the product. In a typical reversed-phase HPLC setup, the polar starting material will have a shorter retention time than the often less polar, larger product molecule. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for the calculation of reaction conversion and yield over time. This data is vital for optimizing reaction parameters such as temperature, time, and catalyst loading. Furthermore, HPLC is used to determine the purity of the final isolated product, often against a reference standard, ensuring it meets required specifications. For instance, studies on the N-alkylation of imidazoles have successfully used HPLC to verify reaction selectivity and product formation. thalesnano.com

Table 2: Representative HPLC Method for Monitoring an N-Alkylation Reaction This table is interactive. Click on the headers to sort the data.

Parameter Condition Purpose
Column C18 (Reversed-Phase) Separates compounds based on hydrophobicity.
Mobile Phase Acetonitrile (B52724)/Water with 0.1% TFA Elutes compounds from the column. The gradient can be adjusted for optimal separation.
Flow Rate 1.0 mL/min Ensures reproducible retention times.
Detection UV at 210 nm and 254 nm Allows for the detection and quantification of reactants and products containing chromophores.

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Once a reaction is complete and the product is purified, spectroscopic techniques are employed to confirm its chemical structure. These methods probe the molecular structure in different ways to provide a comprehensive picture of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: Proton NMR provides detailed information about the number and type of hydrogen atoms in a molecule and their connectivity. In a product synthesized from this compound, one would expect to see characteristic signals for the pyrrolidine ring protons and the propyl chain protons. The chemical shifts of the protons on the carbon adjacent to the newly formed bond will be significantly different from those in the starting material, providing clear evidence of a successful reaction. For example, the methylene (B1212753) protons adjacent to the bromine in the starting material would shift upfield upon substitution with a less electronegative atom.

¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing chemists to confirm the number of carbon atoms and their chemical environment. The disappearance of the C-Br signal from the starting material and the appearance of new signals corresponding to the product structure are key diagnostic markers.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms, which is crucial for complex molecules. COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively. These experiments allow for the unambiguous assignment of all ¹H and ¹³C signals and the definitive confirmation of the product's constitution. mdpi.com

Table 3: Predicted ¹H NMR Chemical Shift Changes Upon N-Alkylation This table is interactive. Click on the headers to sort the data.

Protons Starting Material (1-(3-Bromopropyl)pyrrolidine) Representative Product (e.g., N-alkylated amine) Expected Shift (ppm)
Pyrrolidine Ring (α-CH₂) ~2.5-2.7 ppm ~2.6-2.8 ppm Minor change
Propyl Chain (-CH₂-Br) ~3.5 ppm ~2.8-3.0 ppm (now -CH₂-NR₂) Upfield shift
Propyl Chain (-N-CH₂-) ~2.6 ppm ~2.7-2.9 ppm Minor change

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. In the context of reactions with this compound, IR spectroscopy is an excellent tool for quickly verifying the success of a transformation.

The key diagnostic change would be the disappearance of the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum (around 690-515 cm⁻¹). Concurrently, new peaks corresponding to the functional groups of the product will appear. For example, if the reactant is used to alkylate a secondary amine, the resulting tertiary amine product will lack the N-H stretch present in the secondary amine starting material (typically around 3300-3500 cm⁻¹). The appearance of new C-N stretching vibrations (around 1250-1000 cm⁻¹) would further support the formation of the desired product. Monitoring these changes can provide a quick qualitative assessment of the reaction's progress. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio of an ion to a very high degree of accuracy (typically to within 5 parts per million, ppm).

This precision allows for the determination of a unique elemental formula for the measured mass. For a product synthesized using this compound, obtaining an HRMS result that matches the calculated exact mass of the expected product provides unequivocal evidence of its identity and elemental composition. This technique is often one of the final analytical steps in characterizing a new molecule, confirming that the desired atomic combination has been successfully assembled. researchgate.net

Advanced In-Situ Monitoring Techniques for Reaction Optimization

The optimization of synthetic transformations involving this compound necessitates a deep understanding of reaction kinetics, thermodynamics, and the influence of various process parameters. Advanced in-situ (in the reaction mixture) monitoring techniques provide real-time data, enabling scientists to gain mechanistic insights, ensure process safety, and optimize reaction conditions for improved yield, purity, and efficiency.

Reaction Calorimetry for Process Safety and Thermodynamics

Reaction calorimetry is a powerful technique used to measure the heat evolved or absorbed during a chemical reaction. This information is crucial for assessing the thermal risk of a process and for determining key thermodynamic parameters. In the context of synthetic transformations with this compound, which often involve exothermic N-alkylation reactions, reaction calorimetry is indispensable for safe process scale-up.

By monitoring the heat flow in real-time, chemists and engineers can identify critical process parameters that influence the reaction rate and heat release. This allows for the development of robust and safe operating conditions, preventing thermal runaways.

Detailed Research Findings:

While specific calorimetric data for reactions of this compound is not extensively published, data from analogous N-alkylation reactions of secondary amines with alkyl halides provide valuable insights. These reactions are typically bimolecular nucleophilic substitutions (SN2) and are characterized by a negative enthalpy of reaction (exothermic).

The heat release profile obtained from a reaction calorimeter can be used to determine the total heat of reaction (ΔHr), the maximum heat flow (qmax), and the heat transfer coefficient (UA). This data is vital for ensuring that the cooling capacity of a reactor is sufficient to handle the heat generated during the reaction, particularly during large-scale production.

For instance, in a representative N-alkylation of a secondary amine with an alkyl bromide, the following thermodynamic data might be observed:

Table 1: Representative Thermodynamic Data for an N-Alkylation Reaction Monitored by Reaction Calorimetry
ParameterValueSignificance
Heat of Reaction (ΔHr)-80 to -120 kJ/molIndicates a moderately to highly exothermic reaction, requiring efficient heat removal.
Maximum Heat Flow (qmax)50 - 150 W/LDetermines the peak cooling demand on the reactor system.
Adiabatic Temperature Rise (ΔTad)50 - 100 °CRepresents the potential temperature increase if cooling fails, a critical safety parameter.
Activation Energy (Ea)40 - 70 kJ/molProvides insight into the temperature sensitivity of the reaction rate.

This data allows for the calculation of the Maximum Temperature of the Synthesis Reaction (MTSR), which is crucial for defining safe operating limits.

In-Situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

In-situ FTIR and Raman spectroscopy are powerful process analytical technologies (PAT) that provide real-time molecular-level information about a chemical reaction. By inserting a probe directly into the reaction vessel, these techniques can monitor the concentration changes of reactants, intermediates, products, and by-products throughout the course of the reaction.

In-Situ FTIR Spectroscopy:

In-situ FTIR spectroscopy, often referred to as ReactIR, monitors the vibrational modes of molecules. For reactions involving this compound, this technique can be used to track the disappearance of the C-Br stretching vibration of the starting material and the appearance of new bands corresponding to the formation of the N-alkylated product. This allows for the determination of reaction kinetics, the identification of reaction endpoints, and the detection of any transient intermediates.

Detailed Research Findings:

In a typical N-alkylation reaction using this compound, key functional groups can be monitored by in-situ FTIR to follow the reaction progress. For example, the reaction of a secondary amine with this compound would exhibit characteristic changes in the infrared spectrum.

Table 2: Representative In-Situ FTIR Data for Monitoring an N-Alkylation Reaction
Functional GroupVibrational ModeTypical Wavenumber (cm-1)Observed Trend
C-Br (in reactant)Stretching650 - 550Decreases over time
N-H (in secondary amine reactant)Bending1650 - 1580Decreases over time
C-N (in product)Stretching1250 - 1020Increases over time
+N-H (in hydrobromide salt of product)Stretching2700 - 2250Increases over time

By plotting the absorbance of these characteristic peaks against time, a detailed reaction profile can be generated, providing valuable information for process optimization.

In-Situ Raman Spectroscopy:

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly well-suited for monitoring reactions in aqueous media and for analyzing molecules with non-polar bonds. In the context of reactions with this compound, Raman spectroscopy can be used to monitor similar functional group changes as FTIR.

Detailed Research Findings:

The application of in-situ Raman spectroscopy to N-alkylation reactions allows for the real-time tracking of key molecular vibrations. An advantage of Raman is its relative insensitivity to water, making it a robust tool for reactions conducted in aqueous or mixed-solvent systems.

Table 3: Representative In-Situ Raman Spectroscopy Data for Monitoring an N-Alkylation Reaction
Functional GroupVibrational ModeTypical Raman Shift (cm-1)Observed Trend
C-Br (in reactant)Stretching600 - 500Intensity decreases
Pyrrolidine ringBreathing~880May shift upon N-alkylation
C-N (in product)Stretching1100 - 900Intensity increases

The combination of these advanced in-situ monitoring techniques provides a comprehensive understanding of synthetic transformations involving this compound. The data obtained from reaction calorimetry, in-situ FTIR, and Raman spectroscopy is critical for developing safe, efficient, and robust chemical processes.

Future Perspectives and Emerging Research Directions for 1 3 Bromopropyl Pyrrolidine Hydrobromide

Exploration of Novel Reactivity Profiles and Uncharted Transformations

The future exploration of 1-(3-bromopropyl)pyrrolidine (B37976) hydrobromide will likely delve into uncharted territories of its chemical reactivity. While its use in classical nucleophilic substitution reactions is established, there is considerable potential for discovering novel transformations. Researchers are expected to investigate its participation in multicomponent reactions (MCRs), where the pyrrolidine (B122466) nitrogen could react with electrophiles like aldehydes to form iminium ions, and the bromopropyl chain could be intercepted by a nucleophile. This would enable the rapid assembly of complex, highly functionalized pyrrolidine derivatives from simple starting materials. pnas.org

Furthermore, the application of 1-(3-bromopropyl)pyrrolidine hydrobromide in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles, presents another exciting avenue. nih.govnih.gov The in-situ generation of azomethine ylides from the pyrrolidine moiety could lead to the stereoselective synthesis of novel spiro-pyrrolidine and pyrrolizidine (B1209537) derivatives, which are of significant interest in medicinal chemistry. nih.govresearchgate.net The exploration of its reactivity with various dipolarophiles could yield a diverse library of complex heterocyclic systems with potential biological activities. ekb.eg

Potential Reaction TypeReactant ClassPotential Product Class
Multicomponent ReactionsAldehydes, IsocyanidesHighly substituted pyrrolidines
1,3-Dipolar CycloadditionsAlkenes, AlkynesSpiro-pyrrolidines, Pyrrolizidines
Transition-Metal CatalysisUnsaturated compoundsFunctionalized pyrrolidine derivatives

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the integration of versatile building blocks like this compound into automated and high-throughput synthesis platforms. nih.govscienceintheclassroom.org Flow chemistry, a powerful technique for continuous and scalable synthesis, is a particularly promising area. rsc.org The properties of this compound make it suitable for use in flow reactors, where its reactions can be precisely controlled to improve yields and minimize byproducts.

High-throughput experimentation (HTE) platforms, which allow for the parallel execution of numerous reactions on a small scale, will be instrumental in exploring the full synthetic potential of this compound. nih.govscienceintheclassroom.org By reacting this compound with a diverse array of nucleophiles and other reagents in a high-throughput format, vast libraries of novel pyrrolidine derivatives can be generated and screened for desired properties, accelerating the discovery of new functional molecules.

Synthesis PlatformKey AdvantagesRelevance for this compound
Automated Flow ChemistryEnhanced reaction control, scalability, safetyEfficient and scalable production of pyrrolidine derivatives.
High-Throughput ExperimentationRapid screening of reaction conditions and substratesAccelerated discovery of new reactions and bioactive molecules.
Robotic Synthesis PlatformsMiniaturization, increased efficiency, reduced wasteGeneration of large and diverse compound libraries for screening.

Application of Computational Chemistry for Reaction Prediction and Optimization

Computational chemistry and theoretical studies are set to play a pivotal role in guiding the future exploration of this compound's reactivity. Density Functional Theory (DFT) calculations, for instance, can be employed to investigate the mechanisms of its potential reactions, such as 1,3-dipolar cycloadditions. researchgate.netnih.gov By modeling the transition states and reaction pathways, researchers can predict the feasibility, regioselectivity, and stereoselectivity of new transformations, thereby reducing the need for extensive empirical screening. nih.gov

Furthermore, computational tools can be used to predict the electronic and steric properties of novel derivatives of this compound. This information is invaluable for designing molecules with specific biological activities or material properties. Quantum-chemical studies can also help in understanding the non-covalent interactions that govern the formation of supramolecular assemblies involving this compound, providing insights for the rational design of new materials. nih.gov

Computational MethodApplication AreaPredicted Outcome
Density Functional Theory (DFT)Reaction mechanism studiesReaction feasibility, selectivity, and kinetics.
Molecular Dynamics (MD)Conformational analysisPreferred conformations and dynamic behavior.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactionsStability and structure of supramolecular assemblies.

Sustainable and Circular Economy Considerations in its Production and Utilization

In line with the growing emphasis on green chemistry, future research will likely focus on developing more sustainable methods for the production and utilization of this compound. This includes the exploration of greener synthetic routes that minimize the use of hazardous reagents and solvents, and reduce waste generation. rsc.orgresearchgate.netresearchgate.net For instance, the use of biocatalysis or reactions in aqueous media could offer more environmentally friendly alternatives to traditional synthetic methods. nih.gov

The principles of a circular economy may also be applied to the lifecycle of this compound. This could involve developing methods for its recovery and reuse from reaction mixtures, or designing processes where it is used as a recyclable catalyst or reagent. Life Cycle Assessment (LCA) studies could be conducted to evaluate the environmental impact of its production and use, providing a framework for optimizing its sustainability profile. researchgate.netmdpi.comresearchgate.net

Expanding the Scope of Applications in Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it a promising candidate for applications in materials science and supramolecular chemistry. Its ability to be incorporated into larger molecules and polymers could be exploited to create novel functional materials. For example, it could serve as a precursor for the synthesis of pyrrolidinium-based ionic liquids, which have potential applications as electrolytes, catalysts, and solvents. mdpi.comnih.govresearchgate.net

In the realm of supramolecular chemistry, the pyrrolidinium (B1226570) cation derived from this compound can participate in non-covalent interactions such as hydrogen bonding and electrostatic interactions to form well-defined supramolecular assemblies. researchgate.netnih.govmdpi.com By functionalizing the pyrrolidine ring or the propyl chain, it may be possible to design and synthesize molecules that self-assemble into complex architectures like nanotubes, vesicles, or gels, with potential applications in drug delivery, sensing, and catalysis. nih.gov

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(3-Bromopropyl)pyrrolidine hydrobromide, and how can purity be maximized during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where pyrrolidine reacts with 1,3-dibromopropane in a polar aprotic solvent (e.g., acetonitrile) under reflux. Purification involves recrystallization using ethanol/water mixtures to remove unreacted starting materials. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm . For scale-up, column chromatography (silica gel, chloroform/methanol gradient) is recommended to eliminate brominated byproducts .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of 1^1H/13^{13}C NMR to confirm the pyrrolidine ring protons (δ 2.5–3.5 ppm) and the bromopropyl chain (δ 3.6–3.8 ppm for Br-CH2_2-). FT-IR analysis should show N-H stretching (~3300 cm1^{-1}) and C-Br absorption (~600 cm1^{-1}). Mass spectrometry (ESI-MS) with m/z 273.0087 ([M+H]+^+) further validates molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to its hydrobromide salt form, use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For spills, neutralize with sodium bicarbonate before disposal. Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the bromopropyl side chain influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at the terminal position enhances electrophilicity, making it susceptible to SN2 reactions with amines or thiols. Kinetic studies using polar aprotic solvents (e.g., DMF) show higher reaction rates compared to protic solvents. Computational models (DFT) predict a transition state energy barrier of ~25 kcal/mol for bromide displacement .

Q. What strategies can resolve discrepancies in reported spectral data for this compound across different studies?

  • Methodological Answer : Cross-validate NMR shifts using deuterated solvents (e.g., D2_2O vs. CDCl3_3) to account for solvent-induced shifts. Compare experimental IR spectra with density functional theory (DFT)-simulated spectra to identify anomalies. Collaborative inter-laboratory reproducibility studies are recommended to standardize data .

Q. How can the compound’s adsorption behavior on silica surfaces impact chromatographic purification efficiency?

  • Methodological Answer : The pyrrolidine moiety’s basicity leads to strong interactions with silica’s acidic sites, causing peak tailing in HPLC. Mitigate this by using mobile-phase additives (e.g., 0.1% triethylamine) or switching to reversed-phase C18 columns with acetonitrile/0.1% formic acid gradients .

Data-Driven Research Challenges

Q. What experimental designs are optimal for studying the compound’s stability under varying humidity and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using a factorial design (e.g., 25°C/60% RH vs. 40°C/75% RH). Monitor degradation via LC-MS every 24 hours for 30 days. Kinetic modeling (Arrhenius equation) predicts shelf-life, with degradation products identified as pyrrolidine and 3-bromopropanol .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Dock the compound into kinase active sites (e.g., JAK2 or EGFR) using AutoDock Vina. Parameterize the bromine atom with AMBER force fields. Validate predictions with in vitro kinase assays (IC50_{50} measurements) and correlate with binding free energy calculations (ΔG ≤ -8 kcal/mol suggests high affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.